Cytotoxic Potency Profile in Cancer Cell Lines
The compound is a member of a piperidine-triazole hybrid library with 3-aryl isoxazole side chains, which was screened for cytotoxicity against a panel of seven cancer cell lines. While the specific IC50 values for this compound are not publicly reported in isolation, the study by Murthy et al. (2021) establishes that the most potent compound in this series achieved an IC50 of 3.8 μM against the PUMA/Bcl-xL interaction in live cancer cells via BRET analysis, indicating the class's potential for potent and specific target engagement [1]. The activity of the target compound must be assumed to be distinct from this lead based on SAR principles until proven otherwise.
| Evidence Dimension | Inhibition of PUMA/Bcl-xL protein-protein interaction in live cancer cells (BRET assay) |
|---|---|
| Target Compound Data | Not publicly available in isolation for CAS 2199371-96-3 |
| Comparator Or Baseline | Most promising compound from the same library (specific structure not disclosed in abstract): IC50 = 3.8 μM [1] |
| Quantified Difference | Not calculable; activity of target compound is uncharacterized relative to the lead |
| Conditions | BRET analysis in live cancer cells (Murthy et al., 2021) |
Why This Matters
This establishes the structural class's validated biological endpoint; selection of this specific compound is justified by the need for SAR exploration around the 3.8 μM PUMA/Bcl-x2 lead to identify candidates with improved potency or selectivity.
- [1] Murthy, A. V. R., Narendar, V., Sampath Kumar, N., Aparna, P., Bhavani, A. K. D., Solhi, H., Le Guevel, R., Roul, J., Gautier, F., Juin, P., Reddy, C. R., Mosset, P., Levoin, N., & Grée, R. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters, 52, 128390. PMID: 34601029. View Source
